Technical details regarding specific reaction conditions or yields are not readily available in the current literature but would be critical for industrial-scale production.
(Rac)-Etavopivat has a complex molecular structure characterized by its ability to interact with erythrocyte pyruvate kinase. The exact molecular formula and structural data are essential for understanding its functionality:
The stereochemistry of (Rac)-Etavopivat indicates that it exists as a racemic mixture, which includes both enantiomers that may have different biological activities .
(Rac)-Etavopivat primarily undergoes reactions that enhance its interaction with erythrocyte pyruvate kinase. Key reactions include:
These reactions are vital for improving red blood cell functionality under hypoxic conditions typical in sickle cell disease .
The mechanism by which (Rac)-Etavopivat exerts its effects involves several key processes:
Clinical studies have shown that a single dose can significantly increase hemoglobin-oxygen affinity and reduce sickling in red blood cells from patients with sickle cell disease .
The physical and chemical properties of (Rac)-Etavopivat play a crucial role in its pharmacological profile:
These properties are essential for determining dosing regimens and potential side effects.
(Rac)-Etavopivat is primarily being investigated for its therapeutic potential in treating sickle cell disease. Its applications include:
Ongoing clinical trials will further elucidate its efficacy and safety profile in these contexts .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: